1-(1-Ethynylcyclopropyl)-2-fluorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Ethynylcyclopropyl)-2-fluorobenzene is an organic compound that features a unique structure combining a cyclopropyl ring, an ethynyl group, and a fluorobenzene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(1-Ethynylcyclopropyl)-2-fluorobenzene can be synthesized through several methods. One common approach involves the reaction of 1-cyclopropyl-2-fluorobenzene with acetylene in the presence of a suitable catalyst, such as palladium or copper. The reaction typically occurs under mild conditions, with temperatures ranging from 25°C to 100°C and pressures from 1 to 10 atm .
Industrial Production Methods: Industrial production of this compound often involves continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions allows for efficient large-scale synthesis .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(1-Ethynylcyclopropyl)-2-fluorobenzene undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form cyclopropyl-2-fluorobenzene using hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products:
Oxidation: Carbonyl derivatives.
Reduction: Cyclopropyl-2-fluorobenzene.
Substitution: Various substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
1-(1-Ethynylcyclopropyl)-2-fluorobenzene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of advanced materials and as a precursor for functionalized polymers.
Wirkmechanismus
The mechanism of action of 1-(1-Ethynylcyclopropyl)-2-fluorobenzene involves its interaction with various molecular targets. The ethynyl group can participate in π-π interactions with aromatic systems, while the fluorine atom can engage in hydrogen bonding and electrostatic interactions. These interactions can modulate the compound’s reactivity and binding affinity to specific targets .
Vergleich Mit ähnlichen Verbindungen
1-Ethynylcyclopropylbenzene: Lacks the fluorine atom, resulting in different reactivity and properties.
2-(1-Ethynylcyclopropyl)-1,3-difluorobenzene: Contains an additional fluorine atom, which can further influence its chemical behavior and applications.
Uniqueness: 1-(1-Ethynylcyclopropyl)-2-fluorobenzene is unique due to the presence of both the ethynyl group and the fluorine atom, which confer distinct electronic and steric properties. These features make it a valuable compound for various synthetic and research applications .
Eigenschaften
Molekularformel |
C11H9F |
---|---|
Molekulargewicht |
160.19 g/mol |
IUPAC-Name |
1-(1-ethynylcyclopropyl)-2-fluorobenzene |
InChI |
InChI=1S/C11H9F/c1-2-11(7-8-11)9-5-3-4-6-10(9)12/h1,3-6H,7-8H2 |
InChI-Schlüssel |
QSRRXYICXYEASS-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC1(CC1)C2=CC=CC=C2F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.